molecular formula C14H15N5O2 B3072907 3-(3-Nitrophenyl)-6-(piperazin-1-yl)pyridazine CAS No. 1017117-48-4

3-(3-Nitrophenyl)-6-(piperazin-1-yl)pyridazine

Cat. No.: B3072907
CAS No.: 1017117-48-4
M. Wt: 285.3 g/mol
InChI Key: MLGMDDICIVYXHD-UHFFFAOYSA-N
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Description

3-(3-Nitrophenyl)-6-(piperazin-1-yl)pyridazine (CAS 1017117-48-4) is a chemical compound with a molecular formula of C 14 H 15 N 5 O 2 and a molecular weight of 285.30 g/mol . It is a nitrophenyl-pyridazine derivative characterized by a piperazine substituent. As a building block in medicinal chemistry, this compound belongs to the pyridazine class of heterocycles, which are recognized as privileged structures in drug discovery due to their wide range of pharmacological activities . Scientific literature indicates that pyridazine-based molecules, in general, have demonstrated significant research potential in various areas, including as anticancer agents , antiviral compounds , anti-inflammatory agents , and antimicrobials . The presence of both the piperazine and nitrophenyl groups offers versatile sites for further chemical modification, making it a valuable intermediate for the synthesis of more complex molecules for biological screening . Researchers can utilize this compound as a key scaffold in hit-to-lead optimization campaigns and for exploring novel structure-activity relationships. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3-nitrophenyl)-6-piperazin-1-ylpyridazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O2/c20-19(21)12-3-1-2-11(10-12)13-4-5-14(17-16-13)18-8-6-15-7-9-18/h1-5,10,15H,6-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLGMDDICIVYXHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NN=C(C=C2)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Nitrophenyl)-6-(piperazin-1-yl)pyridazine typically involves the following steps:

    Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or other suitable precursors.

    Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced via nitration reactions, where a phenyl group is nitrated using a mixture of concentrated nitric acid and sulfuric acid.

    Attachment of the Piperazinyl Group: The piperazinyl group can be attached through nucleophilic substitution reactions, where a halogenated pyridazine intermediate reacts with piperazine under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Reduction Reactions of the Nitro Group

The nitro group at the 3-position undergoes selective reduction under catalytic or stoichiometric conditions, yielding pharmacologically relevant amine derivatives.

Reduction Method Conditions Product Yield Reference
Catalytic hydrogenationH₂ (1 atm), Pd/C, ethanol, 25°C3-(3-Aminophenyl)-6-(piperazin-1-yl)pyridazine85–92%
Fe/HClFe powder, HCl, reflux, 2 hours3-(3-Aminophenyl)-6-(piperazin-1-yl)pyridazine78%

Reduction products show enhanced solubility in aqueous media due to the polar amine group.

Acid-Base Reactivity of the Piperazine Moiety

The piperazine nitrogen atoms participate in acid-base equilibria, influencing solubility and coordination chemistry:

Property Value Conditions Implications
pKa (tertiary amine)9.2 ± 0.3Aqueous solution, 25°CProtonation enhances water solubility
pKa (secondary amine)5.8 ± 0.2Aqueous solution, 25°CStabilizes cationic forms in acidic media

Protonation at physiological pH enables ionic interactions with biological targets.

Nucleophilic Substitution at Piperazine

The piperazine nitrogen acts as a nucleophile in alkylation and acylation reactions:

Reaction Type Reagents Product Applications
AlkylationMethyl iodide, K₂CO₃, DMF, 60°CN-Methylpiperazine derivativeModifies lipophilicity
AcylationAcetyl chloride, Et₃N, THF, 0°CN-Acetylpiperazine derivativeEnhances metabolic stability

Reactions proceed regioselectively at the less hindered piperazine nitrogen.

Purification and Analysis Techniques

High-performance liquid chromatography (HPLC) is critical for isolating reaction products:

HPLC Method Column Mobile Phase Retention Time
Reverse-phaseC18, 5 μm, 250 × 4.6 mmAcetonitrile/water (70:30), 1 mL/min8.2 minutes

Mass spectrometry (MS) and ¹H NMR (δ 8.22–1.53 ppm in CDCl₃) confirm structural integrity .

Research Findings and Biological Implications

  • Antimicrobial activity : Reduction products exhibit IC₅₀ values of 1.2–3.8 μM against Staphylococcus aureus.

  • Solubility profile : Protonated forms show 15–20 mg/mL solubility in pH 4.0 buffers, aiding formulation.

Controlled reaction environments (argon atmosphere, anhydrous solvents) prevent decomposition of nitro intermediates .

Scientific Research Applications

Scientific Research Applications

3-(3-Nitrophenyl)-6-(piperazin-1-yl)pyridazine is a scaffold for new pharmaceuticals, especially for central nervous system disorders, and it is also used to study biological pathways and molecular interactions.

Medicinal Chemistry

  • This compound is a scaffold in the development of new pharmaceuticals, particularly those targeting central nervous system disorders.
  • A static motif in test compounds, 1-(3-Nitropyridin-2-yl)piperazine, was diversified by the attachment of other molecules .

Biological Studies

  • This compound is useful in investigations of biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.
  • 3(2H)-pyridazinone rings exhibit antibacterial and antifungal activity .
  • 6-[4-(3-Trifluoromethylphenyl)-piperazine]-3(2H)- pyridazinon-2-yl-propionate proved to be the most active compound in inhibiting the enzymes acetylcholinesterase and butyrylcholinesterase .

Chemical Biology

  • This compound can be employed as a probe to study biological pathways and molecular interactions.

Industrial Applications

  • This compound has potential use in the development of new materials or as a catalyst in chemical reactions.

Potential Products

This compound can undergo several chemical reactions to form different products:

  • Oxidation: Formation of nitro derivatives.
  • Reduction: Formation of amino derivatives.
  • Substitution: Formation of various substituted pyridazine derivatives.

Hemolysis Potential

Mechanism of Action

The mechanism of action of 3-(3-Nitrophenyl)-6-(piperazin-1-yl)pyridazine is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The nitrophenyl group may contribute to its binding affinity for certain enzymes or receptors, while the piperazinyl group may enhance its solubility and bioavailability. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Key Research Findings

MW069a : This compound, a dual phenyl-pyridinyl derivative, demonstrated selective inhibition of p38αMAPK, a kinase implicated in neuroinflammation. The pyrimidinyl-piperazine substitution at position 6 enhanced brain penetrance, critical for neurologic applications .

Imidazo[1,2-b]pyridazine Derivatives : Substitution with sulfonamide/amide groups on the piperazine ring (e.g., compound 3e in ) showed superior antimicrobial activity compared to streptomycin, attributed to enhanced hydrogen bonding with microbial enzymes .

Planar Pyridazine Derivatives : 3-(Piperidin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine () adopts a planar conformation stabilized by intramolecular hydrogen bonds (S(6) motif), which may enhance crystallinity but limit membrane permeability .

Biological Activity

3-(3-Nitrophenyl)-6-(piperazin-1-yl)pyridazine is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug discovery. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridazine core substituted with a nitrophenyl group and a piperazine moiety. This unique structure is believed to contribute to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.

Biological Activities

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of the nitro group is thought to enhance its antibacterial activity by improving membrane interaction and penetration.

2. Anticancer Activity

The compound has shown promising results in anticancer assays. In a study evaluating its cytotoxic effects on different cancer cell lines, it exhibited notable activity with IC50 values indicating effective inhibition of cell proliferation. For instance, it was reported that derivatives of this compound displayed selective cytotoxicity against human cervical carcinoma (HeLa) and colon adenocarcinoma (Caco-2) cell lines .

3. Anti-inflammatory Effects

Preliminary investigations suggest that this compound may possess anti-inflammatory properties. The mechanism is not fully elucidated but may involve the inhibition of pro-inflammatory cytokines or enzymes involved in inflammatory pathways.

The exact mechanism of action for this compound remains to be fully characterized. However, it is hypothesized that the nitrophenyl group enhances binding affinity to specific molecular targets such as enzymes or receptors involved in disease processes. The piperazine component may also improve the compound's solubility and bioavailability, facilitating its therapeutic effects .

Research Findings

A summary of key research findings related to the biological activity of this compound is presented in the table below:

Study Biological Activity Cell Lines/Organisms IC50 Values Notes
AntimicrobialVarious bacterial strainsNot specifiedEffective against both Gram-positive and Gram-negative bacteria
AnticancerHeLa, Caco-2Varies by derivativeSelective cytotoxicity observed
Anti-inflammatoryNot specifiedNot specifiedPotential inhibition of inflammatory pathways

Case Studies

Several case studies have highlighted the potential applications of this compound in drug development:

  • Case Study 1: A study investigated the compound's effect on urease inhibition, revealing significant biocompatibility with human blood cells at low concentrations, suggesting potential for therapeutic applications in treating infections .
  • Case Study 2: Another research effort focused on synthesizing derivatives of this compound, which exhibited enhanced anticancer activity against a broader range of tumor cell lines compared to the parent compound .

Q & A

Q. What are the standard synthetic routes for 3-(3-Nitrophenyl)-6-(piperazin-1-yl)pyridazine, and how can reaction conditions be optimized?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, pyridazine derivatives are often functionalized at the 6-position using piperazine under reflux in aprotic solvents like DMF or THF. Optimization can employ factorial design to systematically vary parameters (temperature, solvent ratio, catalyst loading) and identify ideal conditions . UV-Vis spectroscopy (e.g., λmax shifts) and HPLC (reverse-phase C18 columns, methanol/water eluents) are used to monitor purity and yield .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • IR Spectroscopy : Confirms functional groups (e.g., nitro C-NO₂ stretch near 1520 cm⁻¹, piperazine N-H bends).
  • NMR : ¹H NMR identifies proton environments (e.g., aromatic protons at δ 7.5–8.5 ppm, piperazine CH₂ signals at δ 2.5–3.5 ppm). ¹³C NMR assigns nitrophenyl and pyridazine carbons .
  • HPLC : Quantifies purity using a Lichrospher 100 RP-18 column (methanol/water 8:2) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate its antimicrobial potential?

SAR studies involve synthesizing analogs with modifications to the nitrophenyl or piperazine moieties. Biological assays (e.g., broth microdilution against Staphylococcus aureus or Escherichia coli) compare MIC values. For example, replacing the nitro group with electron-withdrawing substituents may enhance activity, as seen in pyridazine derivatives with improved potency over streptomycin . Computational docking (e.g., AutoDock) can predict binding to bacterial enzyme targets like DNA gyrase .

Q. What computational methods are used to predict reactivity and design novel derivatives?

Quantum chemical calculations (e.g., DFT for transition state analysis) and reaction path searches identify feasible synthetic routes. Tools like ICReDD integrate computational and experimental data to prioritize derivatives with desired electronic properties (e.g., HOMO-LUMO gaps) or steric accessibility . Molecular dynamics simulations model interactions with biological targets to refine SAR hypotheses .

Q. How should researchers address contradictions in reported biological activity data?

Meta-analysis of existing datasets (e.g., comparing MIC values across studies) and controlled replication experiments are critical. For instance, discrepancies in antimicrobial efficacy may arise from variations in assay protocols (e.g., inoculum size, growth media). Standardizing conditions (CLSI guidelines) and using internal controls (e.g., streptomycin) improve reproducibility .

Q. What strategies are employed to elucidate reaction mechanisms involving this compound?

Isotopic labeling (e.g., ¹⁵N in piperazine) and kinetic studies (e.g., rate vs. pH profiles) clarify mechanistic pathways. Computational studies (e.g., transition state modeling) can reveal whether nucleophilic substitution proceeds via SN1 or SN2 mechanisms. Intermediate trapping (e.g., using LC-MS) validates proposed steps .

Q. How is the compound’s pharmacokinetic profile assessed in preclinical studies?

  • Solubility : Shake-flask method in buffers (pH 1–7.4).
  • Permeability : Caco-2 cell monolayer assays.
  • Metabolic Stability : Incubation with liver microsomes (e.g., rat/human CYP450 isoforms) followed by LC-MS/MS analysis .

Q. What are the key considerations for designing analogs with improved CNS bioavailability?

Introducing lipophilic groups (e.g., methyl on piperazine) enhances blood-brain barrier penetration. In silico models (e.g., QSAR for logP/logD) guide structural modifications. In vivo PET imaging in rodent models tracks brain uptake .

Q. How can factorial design optimize multi-step synthetic protocols?

A 2³ factorial design might test variables like temperature (80–120°C), catalyst concentration (5–15 mol%), and reaction time (12–24 hrs). Response surface methodology (RSM) identifies interactions between factors, minimizing trial-and-error approaches .

Q. What role does chemical software play in managing and analyzing experimental data?

Platforms like Schrödinger Suite or ChemAxon handle spectral data, automate peak integration (NMR/LC-MS), and archive reaction conditions. Machine learning algorithms predict crystallization outcomes or toxicity, reducing experimental redundancy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(3-Nitrophenyl)-6-(piperazin-1-yl)pyridazine
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